[4-(2,3-Dimethoxybenzyl)piperazin-1-yl](3-methoxyphenyl)methanone
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Overview
Description
4-(2,3-DIMETHOXYBENZYL)PIPERAZINOMETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-DIMETHOXYBENZYL)PIPERAZINOMETHANONE typically involves the reaction of 2,3-dimethoxybenzyl chloride with piperazine, followed by the reaction with 3-methoxybenzoyl chloride. The reactions are usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2, Cl2).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may be investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine
Potential therapeutic applications could include its use as an analgesic, anti-inflammatory, or antipsychotic agent, depending on its pharmacological profile.
Industry
In the industrial sector, the compound might be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,3-DIMETHOXYBENZYL)PIPERAZINOMETHANONE would depend on its specific biological targets. It may interact with receptors or enzymes, modulating their activity and leading to various physiological effects. The pathways involved could include neurotransmitter signaling, enzyme inhibition, or receptor agonism/antagonism.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-DIMETHOXYBENZYL)PIPERAZINOMETHANONE
- 4-(2,3-DIMETHOXYBENZYL)PIPERAZINOMETHANONE
- 4-(2,3-DIMETHOXYBENZYL)PIPERAZINOMETHANONE
Uniqueness
The unique combination of methoxy groups and the piperazine core in 4-(2,3-DIMETHOXYBENZYL)PIPERAZINOMETHANONE may confer distinct pharmacological properties, such as enhanced binding affinity to certain receptors or improved metabolic stability.
Properties
Molecular Formula |
C21H26N2O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C21H26N2O4/c1-25-18-8-4-6-16(14-18)21(24)23-12-10-22(11-13-23)15-17-7-5-9-19(26-2)20(17)27-3/h4-9,14H,10-13,15H2,1-3H3 |
InChI Key |
LIKIFLZTZZAVLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
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